Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, and the acetamido group is often added through an acylation reaction. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reactions. Purification techniques such as recrystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing chemists to create more complex molecules for research and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The acetamido group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Salidroside: A natural compound with a similar methoxyphenyl group, known for its neuroprotective effects.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.
Uniqueness: ETHYL 2-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-methoxyphenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15(20)9-12-10-23-16(17-12)18-14(19)8-11-4-6-13(21-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
NGFWJALNYSGSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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